[4-(Methanesulfinyl)phenyl]acetaldehyde is an organic compound with the molecular formula and a molecular weight of 182.24 g/mol. This compound features a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. It is recognized for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
This compound is classified under the category of aldehydes and sulfoxides. It can be synthesized from phenylacetaldehyde precursors through oxidation processes. The presence of the methanesulfinyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of [4-(Methanesulfinyl)phenyl]acetaldehyde typically involves the oxidation of a precursor such as [4-(methylthio)phenyl]acetaldehyde. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, with reactions often carried out in organic solvents like dichloromethane under controlled temperatures to optimize yield and selectivity.
The molecular structure of [4-(Methanesulfinyl)phenyl]acetaldehyde can be described using the following identifiers:
The structure consists of a phenyl ring substituted with a methanesulfinyl group (–S(=O)CH₃) and an acetaldehyde functional group (–CHO), contributing to its unique chemical properties.
Property | Value |
---|---|
CAS Number | 653602-04-1 |
Molecular Formula | C9H10O2S |
Molecular Weight | 182.24 g/mol |
InChI | InChI=1S/C9H10O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 |
[4-(Methanesulfinyl)phenyl]acetaldehyde is involved in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for [4-(Methanesulfinyl)phenyl]acetaldehyde involves its interaction with various molecular targets:
The physical properties of [4-(Methanesulfinyl)phenyl]acetaldehyde are as follows:
Chemical properties include:
[4-(Methanesulfinyl)phenyl]acetaldehyde serves several important roles in scientific research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8